4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene
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Overview
Description
4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with an iodine atom, an isopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-iodo-2-(trifluoromethyl)benzene.
Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Products with oxidized functional groups, such as carboxylic acids.
Reduction: Products with reduced functional groups, such as alkanes.
Coupling: Biaryl compounds or other complex structures.
Scientific Research Applications
4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activity.
Mechanism of Action
The mechanism of action of 4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-(methyl)-2-(trifluoromethyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.
4-bromo-1-(propan-2-yl)-2-(trifluoromethyl)benzene: Similar structure but with a bromine atom instead of an iodine atom.
4-iodo-1-(propan-2-yl)-2-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is unique due to the presence of both an iodine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
1369955-66-7 |
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Molecular Formula |
C10H10F3I |
Molecular Weight |
314.1 |
Purity |
95 |
Origin of Product |
United States |
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